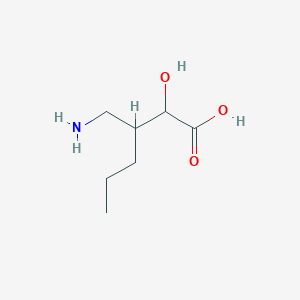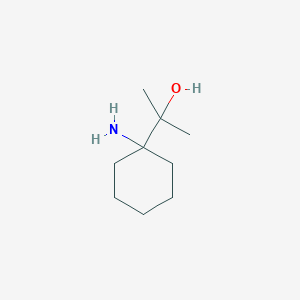
2-(1-Aminocyclohexyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocyclohexyl)propan-2-ol is an organic compound with the molecular formula C9H19NO It is a cyclohexyl derivative with an amino group and a hydroxyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)propan-2-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of cyclohexanone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of an amine.
Grignard Reaction: Another method involves the reaction of cyclohexanone with a Grignard reagent, followed by the addition of an amine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexanone derivatives in the presence of an amine. This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: The amino group can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens, electrophiles, and nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
2-(1-Aminocyclohexyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminocyclohexyl)propan-2-ol: A similar compound with the amino group in a different position.
Cyclohexanol: A simpler alcohol derivative of cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane.
Uniqueness
2-(1-Aminocyclohexyl)propan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(1-aminocyclohexyl)propan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2,11)9(10)6-4-3-5-7-9/h11H,3-7,10H2,1-2H3 |
InChI Key |
WZXSXYUZDRZQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCCC1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}prop-2-enamide](/img/structure/B13547329.png)
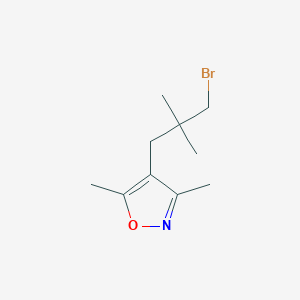
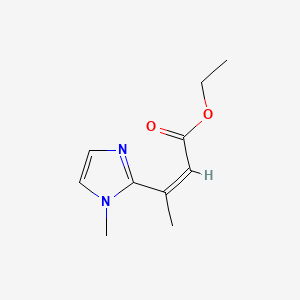
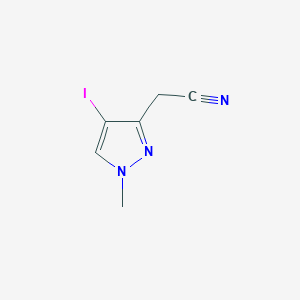
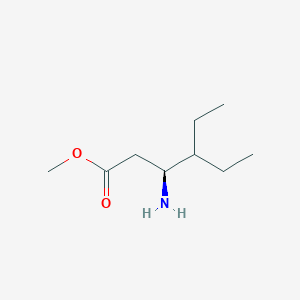
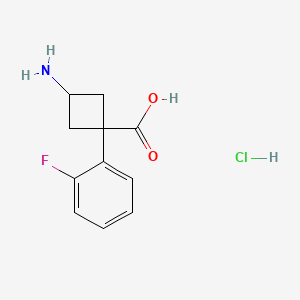

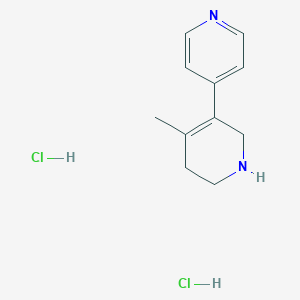
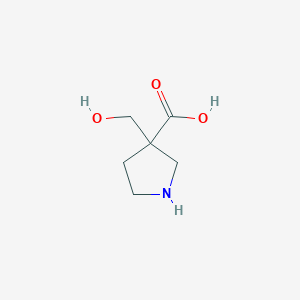
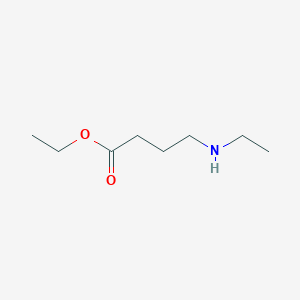
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)
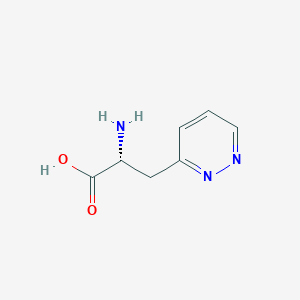
![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
